molecular formula C13H10BrNO B1531188 2-(4-Bromobenzoyl)-4-methylpyridine CAS No. 1187165-01-0

2-(4-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1531188
CAS No.: 1187165-01-0
M. Wt: 276.13 g/mol
InChI Key: UZZQCWGVHLEKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Bromobenzoyl)-4-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(4-Bromobenzoyl)” part indicates that a bromobenzoyl group is attached to the second carbon of the pyridine ring . The “4-methyl” part indicates that a methyl group is attached to the fourth carbon of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-bromobenzoyl chloride, a compound commonly used in Friedel-Crafts acylations . This reaction would likely require a catalyst and careful control of conditions.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a bromobenzoyl group attached to one carbon and a methyl group attached to another carbon . The exact structure would depend on the specific positions of these groups on the pyridine ring.


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific reagents and conditions used. The bromine atom in the bromobenzoyl group could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive .

Scientific Research Applications

Catalytic Applications and Reaction Mechanisms

Research on compounds related to 2-(4-Bromobenzoyl)-4-methylpyridine often focuses on their roles in catalysis, including the promotion of specific chemical pathways. For instance, studies have shown that pyridine derivatives can strongly influence the hydrogenation pathway in the hydrodesulfurization of dibenzothiophene, highlighting their potential in refining processes and catalytic reaction engineering (Egorova & Prins, 2006). Similarly, the electrochemical behavior and applications of related bromopyridine compounds in reactions such as the carboxylation of 2-amino-5-bromopyridine with CO2 underline their utility in synthetic organic chemistry and the development of environmentally friendly chemical processes (Feng et al., 2010).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, the study of cocrystals and their structural, spectroscopic characterization is vital. For example, the cocrystallization of 2-amino-3-bromopyridine with 4-methylbenzoic acid, leading to structures with specific hydrogen bonding interactions, showcases the relevance of bromobenzoyl pyridine derivatives in designing novel materials with tailored properties (Thanigaimani et al., 2016).

Pharmacological Applications

Although the user request specifically excludes drug use and dosage, it's notable that research into related chemical structures often explores their pharmacological potential. Investigations into the molecular mechanisms, including the synthesis and reactions of compounds with similar structural motifs, can inform the development of therapeutic agents with specific biological activities (Abdel-Wahab et al., 2008).

Environmental and Green Chemistry

The application of bromopyridine derivatives in environmental chemistry, such as in the oxidative desulfurization of diesel fuel, demonstrates their importance in addressing pollution and refining cleaner fuels. The use of acidic ionic liquids in catalyzing these reactions suggests potential for these compounds in the development of sustainable chemical processes (Gao et al., 2010).

Safety and Hazards

The safety and hazards of “2-(4-Bromobenzoyl)-4-methylpyridine” would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on “2-(4-Bromobenzoyl)-4-methylpyridine” would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZQCWGVHLEKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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